molecular formula C17H18N2O5 B5206919 N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide CAS No. 5686-04-4

N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide

Cat. No. B5206919
CAS RN: 5686-04-4
M. Wt: 330.33 g/mol
InChI Key: GCHDWSJGZLGTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide, also known as DMHMCH, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a derivative of benzohydrazide and has been found to exhibit a wide range of biological and pharmacological activities.

Mechanism of Action

The mechanism of action of N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide is not fully understood. However, it has been suggested that this compound may exert its biological and pharmacological effects by inhibiting enzymes involved in various metabolic pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, this compound has some limitations for lab experiments. It is a relatively new compound, which means that its properties and applications are still being studied. In addition, this compound is not readily available commercially, which means that it may be difficult to obtain for some researchers.

Future Directions

There are several future directions for the study of N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide. One potential application of this compound is in the development of new antimicrobial agents. This compound has been shown to inhibit the growth of various bacterial strains, which suggests that it may be useful in the development of new antibiotics. Another potential application of this compound is in the development of new anti-inflammatory agents. This compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which suggests that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, this compound has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells, which suggests that it may be useful in the development of new anticancer agents.

Synthesis Methods

N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-hydroxy-3-methylbenzohydrazide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid after purification by recrystallization.

Scientific Research Applications

N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-5-4-6-12(15(10)20)17(22)19-18-16(21)11-7-8-13(23-2)14(9-11)24-3/h4-9,20H,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHDWSJGZLGTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367344
Record name N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5686-04-4
Record name N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.